5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
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Overview
Description
5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the cyclization of o-hydroxyacetophenone derivatives with aliphatic or aromatic acid chlorides in the presence of low-valent titanium catalysts . The benzyloxy and methoxyphenyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide: Unique due to its specific substituents and potential biological activities.
2-methyl-1-benzofuran-3-carboxamide: Lacks the benzyloxy and methoxyphenyl groups, leading to different chemical and biological properties.
N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide: Similar but without the benzyloxy group, affecting its reactivity and applications.
Uniqueness
The presence of both benzyloxy and methoxyphenyl groups in this compound makes it unique, providing specific chemical reactivity and potential biological activities that are not found in similar compounds.
Properties
Molecular Formula |
C24H21NO4 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C24H21NO4/c1-16-23(24(26)25-18-8-10-19(27-2)11-9-18)21-14-20(12-13-22(21)29-16)28-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,25,26) |
InChI Key |
GERQSDLDURWNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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